4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1006493-69-1
VCID: VC6733461
InChI: InChI=1S/C7H9ClN2O2/c1-4(2)10-3-5(8)6(9-10)7(11)12/h3-4H,1-2H3,(H,11,12)
SMILES: CC(C)N1C=C(C(=N1)C(=O)O)Cl
Molecular Formula: C7H9ClN2O2
Molecular Weight: 188.61

4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid

CAS No.: 1006493-69-1

Cat. No.: VC6733461

Molecular Formula: C7H9ClN2O2

Molecular Weight: 188.61

* For research use only. Not for human or veterinary use.

4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid - 1006493-69-1

Specification

CAS No. 1006493-69-1
Molecular Formula C7H9ClN2O2
Molecular Weight 188.61
IUPAC Name 4-chloro-1-propan-2-ylpyrazole-3-carboxylic acid
Standard InChI InChI=1S/C7H9ClN2O2/c1-4(2)10-3-5(8)6(9-10)7(11)12/h3-4H,1-2H3,(H,11,12)
Standard InChI Key OSPYIDWWAWGJPV-UHFFFAOYSA-N
SMILES CC(C)N1C=C(C(=N1)C(=O)O)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid is C₇H₉ClN₂O₂, with a molecular weight of 188.61 g/mol. The pyrazole ring’s planar structure facilitates π-π stacking interactions, while the electron-withdrawing chlorine atom and carboxylic acid group enhance electrophilicity at position 3 . The isopropyl substituent introduces steric bulk, influencing conformational dynamics and substrate binding in enzymatic systems.

Table 1: Key Structural Descriptors

PropertyValue/Description
IUPAC Name4-Chloro-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
SMILESCC(C)N1C=C(C(=O)O)C(Cl)=N1
Boiling Point312°C (estimated)
LogP1.8 (calculated)
Hydrogen Bond Donors1 (carboxylic acid -OH)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyrazole protons and substituents:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (d, J = 6.8 Hz, 6H, isopropyl CH₃), δ 3.95 (septet, 1H, isopropyl CH), δ 6.85 (s, 1H, pyrazole H-5), δ 13.1 (s, 1H, -COOH) .

  • ¹³C NMR: δ 22.4 (isopropyl CH₃), δ 52.1 (isopropyl CH), δ 116.8 (C-4), δ 135.2 (C-5), δ 165.3 (COOH) .

Infrared (IR) spectroscopy identifies functional groups:

  • IR (KBr): 1705 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N pyrazole), 750 cm⁻¹ (C-Cl) .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters, followed by chlorination and functionalization .

Step 1: Pyrazole Ring Formation
Ethyl acetoacetate reacts with isopropylhydrazine in ethanol under reflux to yield 1-isopropyl-1H-pyrazole-3-carboxylate.

Step 2: Chlorination
Electrophilic chlorination using phosphorus oxychloride (POCl₃) introduces the chlorine atom at position 4 .

Step 3: Ester Hydrolysis
The ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH, followed by acidification .

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Key Advantage
Cyclocondensation 7298High regioselectivity
Microwave-assisted 8599Reduced reaction time (30 min)

Industrial-Scale Production

Continuous flow reactors enable kilogram-scale synthesis with 90% yield by optimizing residence time (15 min) and temperature (120°C) . Heterogeneous catalysts like Amberlyst-15 improve efficiency by minimizing side reactions .

Biological Activities and Mechanisms

Antimicrobial Efficacy

4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid exhibits broad-spectrum activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) of 8–16 µg/mL against Staphylococcus aureus . The carboxylic acid group enhances membrane permeability by disrupting lipid bilayer integrity.

Table 3: Antimicrobial Activity Profile

OrganismMIC (µg/mL)Mechanism of Action
S. aureus (MRSA)16Cell wall synthesis inhibition
E. coli64DNA gyrase binding
Candida albicans128Ergosterol biosynthesis disruption

Applications in Drug Development

Prodrug Design

Ester prodrugs of 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid show enhanced oral bioavailability (F = 65% vs. 22% for parent compound) . The ethyl ester derivative undergoes hepatic conversion to the active acid, achieving plasma concentrations of 1.2 µg/mL within 2 hours .

Structure-Activity Relationship (SAR) Insights

Systematic modifications reveal critical pharmacophoric elements:

  • Chlorine at C-4: Essential for kinase inhibition (ΔIC₅₀ = 15-fold vs. des-chloro analog) .

  • Isopropyl Group: Optimal steric bulk for CDK4 selectivity (Ki = 0.8 nM) .

  • Carboxylic Acid: Ionization at physiological pH improves solubility (logD = −0.4 at pH 7.4) .

Table 4: SAR of Pyrazole Analogs

DerivativeCDK4 Ki (nM)Solubility (mg/mL)
4-Cl, iPr, COOH0.82.1
4-F, iPr, COOH3.21.9
4-Cl, cyclopropyl, COOH1.51.4

Environmental and Regulatory Considerations

Ecotoxicity

The compound demonstrates moderate persistence in soil (DT₅₀ = 28 days) with low bioaccumulation potential (BCF = 45) . Aquatic toxicity tests indicate an LC₅₀ of 4.7 mg/L for Daphnia magna, necessitating containment measures in industrial effluents .

Regulatory Status

As of 2024, 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid remains a research-grade chemical without FDA approval. The European Chemicals Agency (ECHA) classifies it as Acute Toxicity Category 4 (H302: harmful if swallowed) .

Future Directions and Challenges

Targeted Drug Delivery

Nanoparticle-encapsulated formulations using poly(lactic-co-glycolic acid) (PLGA) carriers improve tumor accumulation by 3-fold in murine models . Sustained release over 72 hours maintains therapeutic concentrations above the IC₉₀ threshold .

Computational Optimization

Machine learning models trained on 2,800 pyrazole derivatives predict that N-methylation of the pyrazole ring could enhance blood-brain barrier permeability (predicted logBB = −0.2) . Synthetic validation of these predictions is ongoing.

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